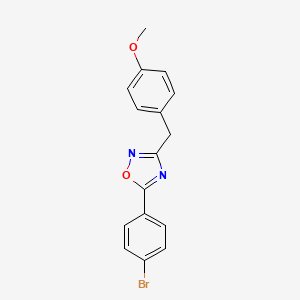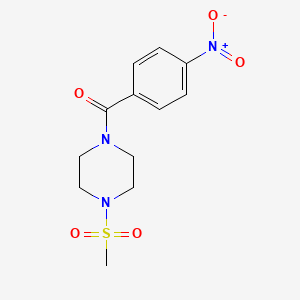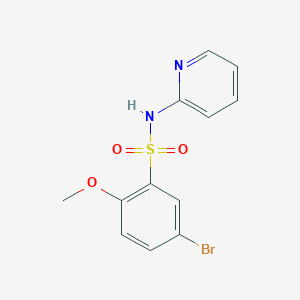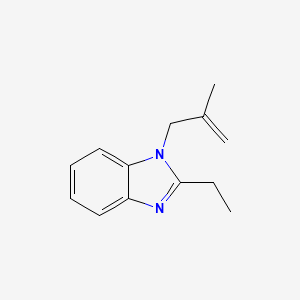
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, also known as Bmbo, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities. Bmbo has shown promising results in various studies as a potential therapeutic agent in the treatment of several diseases.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including the NF-κB pathway, COX-2, and iNOS. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and inducing apoptosis in cancer cells. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations include the lack of information on its pharmacokinetics and pharmacodynamics, as well as the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
For research on 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole include investigating its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are also needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs. Additionally, the development of more efficient synthesis methods and purification techniques can improve the yield and purity of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, making it more accessible for research purposes.
In conclusion, 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a promising compound that has shown diverse biological activities in scientific research. Its potential use in the treatment of various diseases makes it an attractive target for further investigation. However, more studies are needed to determine its efficacy and safety in humans, as well as its pharmacokinetics and pharmacodynamics. The development of more efficient synthesis methods and purification techniques can also improve the accessibility of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole for research purposes.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a multistep process that involves the reaction of 4-bromobenzoyl chloride with 4-methoxybenzylamine to form the intermediate product, which is then reacted with cyanic acid to yield the final product. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its diverse biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has the potential to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(21-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJLFSQQIKPPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)
![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)